4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine
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Overview
Description
4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate, which is then cyclized with thiourea to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)thiazol-2-amine
- 2,4-Disubstituted thiazoles
- (2,4-Dinitro-phenyl)-(4-(5-nitro-furan-2-yl)-thiazol-2-yl)-amine
Uniqueness
4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine is unique due to its specific combination of furan and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c14-9-3-1-8(2-4-9)11-5-6-12(17-11)10-7-18-13(15)16-10/h1-7H,14H2,(H2,15,16) |
InChI Key |
JBGISTPVXWZQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)N |
Origin of Product |
United States |
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